molecular formula C9H8N2O4S B2684293 {[(2-Cyanophenyl)sulfonyl]amino}acetic acid CAS No. 612044-14-1

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid

Cat. No.: B2684293
CAS No.: 612044-14-1
M. Wt: 240.23
InChI Key: FFCZGKASBBKMFO-UHFFFAOYSA-N
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Description

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid is a sulfonamide derivative characterized by a cyano-substituted phenyl ring attached to a sulfonyl group, which is further linked to an acetic acid moiety. Its molecular formula is C₉H₇N₂O₄S, with a molecular weight of 257.23 g/mol. The electron-withdrawing cyano group at the ortho position of the phenyl ring may influence its physicochemical properties, such as acidity and solubility, compared to analogs with electron-donating or halogen substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-cyanophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-5-7-3-1-2-4-8(7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCZGKASBBKMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612044-14-1
Record name 2-(2-cyanobenzenesulfonamido)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid typically involves the reaction of 2-cyanophenylsulfonyl chloride with glycine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid is used extensively in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved typically include the modulation of enzyme activity or the alteration of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Synthetic Yield
This compound 2-CN C₉H₇N₂O₄S 257.23 High electron-withdrawing effect; potential low solubility in polar solvents Not reported
2-(4-Fluorophenylsulfonamido)acetic acid 4-F C₈H₈FNO₄S 241.22 Moderate acidity (pKa ~3–4); enhanced solubility due to polar F substituent ~85–90% (inferred)
{[(4-Methoxyphenyl)sulfonyl]amino}acetic acid 4-OCH₃ C₉H₁₁NO₅S 257.25 Electron-donating group; higher solubility in aqueous media ~88–92% (inferred)
2-(2-Iodobenzenesulfonamido)acetic acid 2-I C₈H₈INO₄S 341.12 Bulky substituent; similar bond geometry to non-halogenated analogs ~80–85%
[(Naphthalene-2-sulfonyl)-phenyl-amino]acetic acid Naphthalene-2-SO₂ C₁₈H₁₅NO₄S 341.39 Bicyclic aromatic system; potential π-π stacking interactions 72.0%
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid 2,4-Cl₂ (benzyl) C₁₁H₁₁Cl₂NO₃S 308.18 Dichloro substitution; pKa ~3.65; moderate lipophilicity Not reported

Biological Activity

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid, a sulfonamide derivative, has garnered interest in biological research due to its potential interactions with various biological targets. This compound is characterized by its unique structural features, which include a sulfonyl group and an aminoacetic acid moiety, allowing it to act as a probe in biochemical studies. Despite its promising applications, comprehensive research on its biological activity remains limited.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The sulfonyl group is particularly significant in mediating these interactions, potentially leading to inhibition or activation of target proteins.

Potential Targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
  • Receptor Modulation: Interaction with receptors could alter signaling pathways, influencing cellular responses.

1. Protein Interactions

Research indicates that this compound can serve as a biochemical probe for studying protein interactions. Its unique structure allows it to bind selectively to certain proteins, facilitating the investigation of their functions and interactions in various biological contexts .

2. Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in drug development targeting specific enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, although detailed investigations are required to confirm these effects .

Study on Enzymatic Activity

A study conducted on the interaction of this compound with oxidoreductase enzymes showed promising results. Molecular docking simulations indicated favorable binding affinities, suggesting that the compound could effectively inhibit these enzymes, which are critical in various metabolic processes .

Synthesis and Characterization

Another research effort focused on synthesizing derivatives of this compound to evaluate their biological activity. The synthesized compounds were tested for their ability to inhibit specific enzyme activities, with some derivatives showing enhanced potency compared to the parent compound .

Research Findings Summary Table

Study FocusFindingsReference
Protein Interaction StudiesActs as a probe for studying protein functions
Enzymatic InhibitionPotential inhibitor of oxidoreductase enzymes
Synthesis of DerivativesEnhanced biological activity observed

Q & A

Q. What are the established synthetic routes for {[(2-Cyanophenyl)sulfonyl]amino}acetic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) sulfonylation of 2-cyanophenylamine with sulfonyl chlorides (e.g., methanesulfonyl chloride) to form the sulfonamide intermediate, and (2) coupling with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in ethanol or dichloromethane). Critical parameters include reaction temperature (0–25°C for sulfonylation), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and pH control during the acetic acid coupling to avoid hydrolysis of the cyanophenyl group .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the presence of the sulfonamide (-SO₂-NH-) and acetic acid (-CH₂-COOH) groups. The cyanophenyl aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled to ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for enantiomeric forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like sulfonic acid derivatives during sulfonylation?

  • Methodological Answer : By-product formation (e.g., sulfonic acids) arises from over-sulfonylation or hydrolysis. Strategies include:
  • Low-temperature reactions (0–5°C) to slow side reactions.
  • Controlled reagent addition : Dropwise addition of sulfonyl chloride to prevent local overheating.
  • In situ monitoring : Use FT-IR to track the disappearance of the -NH₂ peak (~3350 cm⁻¹) and confirm intermediate formation .

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s enzyme inhibition efficacy?

  • Methodological Answer :
  • Computational docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The cyanophenyl group’s electron-withdrawing effect enhances binding affinity compared to chloro- or methoxy-substituted analogs .
  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrate assays. For example, replace the cyano group with a methylsulfonyl group to assess changes in inhibition potency .

Q. How can contradictory biological activity data across studies be reconciled?

  • Methodological Answer : Discrepancies often stem from variability in:
  • Purity : Impurities (e.g., unreacted sulfonyl chloride) can skew bioactivity. Validate purity via HPLC and elemental analysis .
  • Solubility : Use standardized solvents (e.g., DMSO for in vitro assays) to ensure consistent dissolution.
  • Assay conditions : Control pH (6.5–7.5) and ionic strength to minimize non-specific interactions .

Methodological Notes

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the cyanophenyl group .
  • Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

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